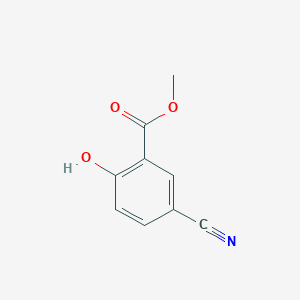

2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈

描述

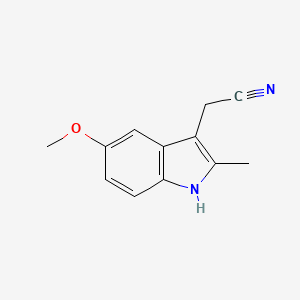

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .

Molecular Structure Analysis

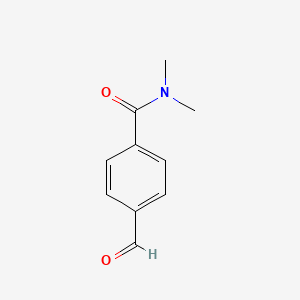

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .科学研究应用

药理学和毒理学方面

2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈及其结构相关化合物已成为几项研究的一部分,重点关注它们的药理学和毒理学性质。例如,Kyriakou等人(2015年)的研究深入探讨了NBOMe的药理学和毒理学方面,这是一类与2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈结构相似的新型致幻物质。这种物质被用作“研究化学品”,以其高效性和与使用相关的严重中毒、过量和死亡事件而闻名。该研究强调了法医界对此类物质需要更多研究和意识 (Kyriakou et al., 2015)。

诊断和治疗潜力

具有吲哚结构的化合物,如2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈,正在被研究其在诊断和治疗中的潜力。例如,Bos等人(2013年)的系统综述探讨了细菌产生的挥发性代谢物(包括吲哚化合物)在危重病患者诊断方法中的作用。该研究表明,特定细菌菌株特有的挥发性有机化合物(VOCs)可以作为生物标志物,为无创监测方法打开可能性 (Bos et al., 2013)。

环境和公共卫生视角

与2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈结构相关的物质的广泛使用和潜在滥用引起了重大的公共卫生关注。例如,Gibbons(2012年)讨论了“合法高”所带来的挑战,其中包括类似NBOMe化合物的致幻化学品。这些物质由于缺乏关于其化学、药理学和毒理学的文献而对毒理学家和社会提出明显挑战,使得评估其危害变得困难。这需要改进立法、加强教育以及持续社区警觉来解决新型致幻化合物的问题 (Gibbons, 2012)。

生化影响和作用机制

了解类似2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈及其受体的生化结构、信号转导和各种功能对于利用其潜在的治疗益处至关重要。Min、Gobbi和Posa(2017年)的研究回顾了关于褪黑激素(与所讨论的化合物结构相关)及其受体的最新发现,以及不同功能的突出,强调了这类吲哚化合物的生理功能范围和潜在的治疗应用 (Min, Gobbi, & Posa, 2017)。

未来方向

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

属性

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)